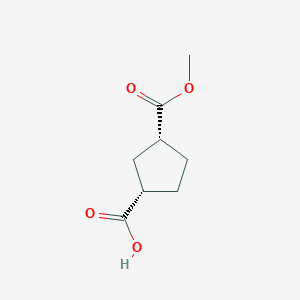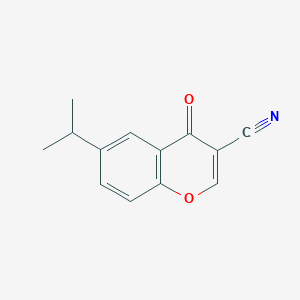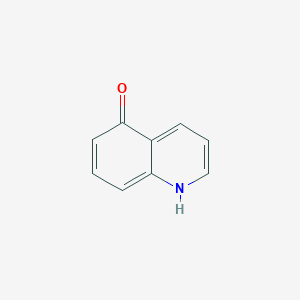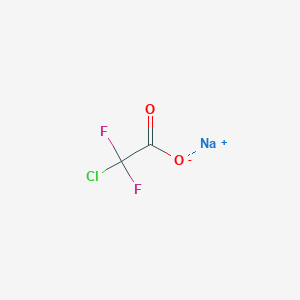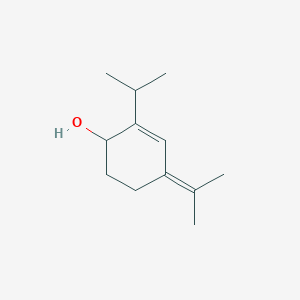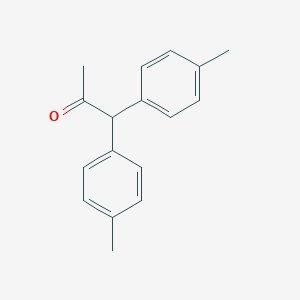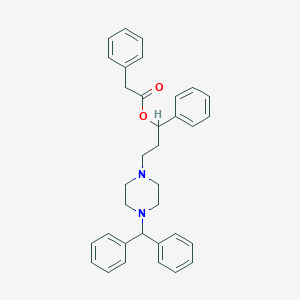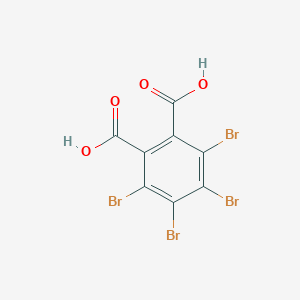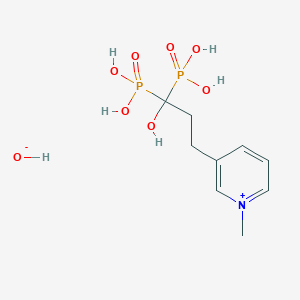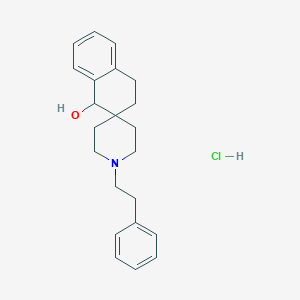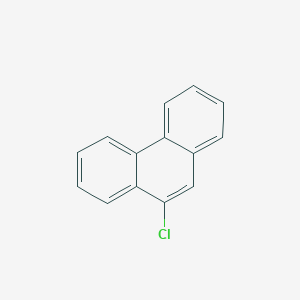![molecular formula C5H10N2O4 B119939 2-[Carboxymethyl(methylamino)amino]acetic acid CAS No. 144369-99-3](/img/structure/B119939.png)
2-[Carboxymethyl(methylamino)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Carboxymethyl(methylamino)amino]acetic acid, also known as glycine betaine or trimethylglycine, is a naturally occurring compound that is widely distributed in plants, animals, and microorganisms. It is a quaternary ammonium compound that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
Glycine betaine is thought to protect cells from stress by stabilizing proteins and membranes. It has been shown to protect enzymes from denaturation and to prevent membrane leakage under stress conditions. It is also thought to act as an osmoprotectant, which helps to maintain cellular water balance under high salinity or drought conditions.
Efectos Bioquímicos Y Fisiológicos
Glycine betaine has been found to have a variety of biochemical and physiological effects. It has been shown to improve photosynthesis in plants, to increase the activity of antioxidant enzymes, and to improve nitrogen metabolism. It has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycine betaine is widely used in lab experiments as a stress protectant. It is relatively easy to synthesize and is commercially available. However, its effects can vary depending on the organism and the stress conditions, and its use can sometimes interfere with other experimental procedures.
Direcciones Futuras
There are many potential future directions for research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine. One area of interest is the identification of the genes involved in its synthesis and accumulation in plants and microorganisms. Another area of interest is the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine in improving crop yields under stress conditions. Finally, there is interest in exploring the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine as a therapeutic agent for diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-[Carboxymethyl(methylamino)amino]acetic acid betaine is a naturally occurring compound that has been extensively studied for its ability to protect cells from stress. It has a variety of biochemical and physiological effects and is widely used in lab experiments as a stress protectant. There is much potential for future research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine, particularly in the areas of plant and crop science and therapeutic applications.
Métodos De Síntesis
Glycine betaine can be synthesized by the oxidation of choline, which is found in many foods such as eggs, liver, and soybeans. The reaction is catalyzed by choline oxidase, which converts choline to betaine aldehyde. Betaine aldehyde is then oxidized to 2-[Carboxymethyl(methylamino)amino]acetic acid betaine by betaine aldehyde dehydrogenase. Glycine betaine can also be synthesized by the methylation of 2-[Carboxymethyl(methylamino)amino]acetic acid, which is catalyzed by 2-[Carboxymethyl(methylamino)amino]acetic acid N-methyltransferase.
Aplicaciones Científicas De Investigación
Glycine betaine has been extensively studied for its ability to protect cells from various stresses such as high salinity, drought, and extreme temperatures. It has been found to accumulate in plants and microorganisms under stress conditions, and its accumulation is correlated with increased stress tolerance. Glycine betaine has also been studied for its potential use in improving crop yields under stress conditions.
Propiedades
Número CAS |
144369-99-3 |
|---|---|
Nombre del producto |
2-[Carboxymethyl(methylamino)amino]acetic acid |
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
2-[carboxymethyl(methylamino)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c1-6-7(2-4(8)9)3-5(10)11/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
WCAKEOCVRUAZBV-UHFFFAOYSA-N |
SMILES |
CNN(CC(=O)O)CC(=O)O |
SMILES canónico |
CNN(CC(=O)O)CC(=O)O |
Sinónimos |
Acetic acid, 2,2-(methylhydrazono)bis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



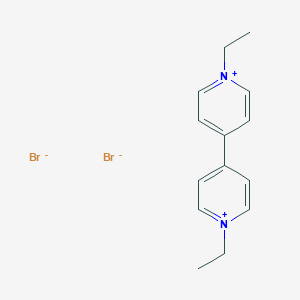
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
